(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-morpholinoethyl)amino]-2-propenenitrile
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Description
(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-morpholinoethyl)amino]-2-propenenitrile is a useful research compound. Its molecular formula is C17H20ClN3O2S and its molecular weight is 365.88. The purity is usually 95%.
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Scientific Research Applications
Vibrational and NMR Spectroscopy Analysis
A study focused on the isomers and conformers of various push-pull enamines, including compounds similar to the query chemical. Through vibrational and NMR spectroscopy, the research explored the experimental and theoretical aspects of these compounds' structures and their isomeric forms, providing insights into their conformational possibilities and solvent effects (Pigošová et al., 2005).
Photocycloaddition Studies
An investigation was conducted on the photocycloaddition of 2-aminopropenenitriles to various compounds, resulting in the formation of oxetanes and other products. This study provides valuable data on the photochemical reactions and the yield of the resulting compounds, contributing to the understanding of the chemical behavior and potential applications of these substances (van Wolven et al., 2006).
Astrochemical and Astrobiological Interest
The molecule Z-3-Amino-2-propenenitrile, related to the query chemical, was examined for its potential astrochemical and astrobiological significance. Detailed spectroscopy and quantum chemical studies were conducted, highlighting its molecular structure, vibrational states, and its potential formation in interstellar conditions, suggesting its relevance in the study of the cosmos (Askeland et al., 2006).
Crystal Structural Analysis
Research on compounds with structural similarities to the query chemical involved detailed crystallographic analysis. This study provided insights into the crystal structures, conformational details, and the spectroscopic properties of the substances, contributing to a deeper understanding of their molecular characteristics (Aydinli et al., 2010).
Properties
IUPAC Name |
(Z)-2-(4-chlorobenzoyl)-3-methylsulfanyl-3-(2-morpholin-4-ylethylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c1-24-17(20-6-7-21-8-10-23-11-9-21)15(12-19)16(22)13-2-4-14(18)5-3-13/h2-5,20H,6-11H2,1H3/b17-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSACXSWTIOEMT-ICFOKQHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C(/C#N)\C(=O)C1=CC=C(C=C1)Cl)/NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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